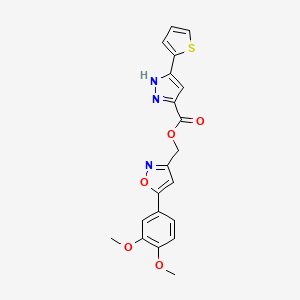

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Description

Propriétés

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-25-16-6-5-12(8-18(16)26-2)17-9-13(23-28-17)11-27-20(24)15-10-14(21-22-15)19-4-3-7-29-19/h3-10H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZPPFZQMQBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=C3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a precursor such as a hydroximoyl chloride.

Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Coupling Reactions: The final step involves coupling the isoxazole and pyrazole intermediates through esterification or amidation reactions, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: m-CPBA, KMnO4, H2O2

Reduction: NaBH4, LiAlH4, Pd/C with H2

Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for further derivatization and functionalization.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry

In materials science, the compound’s unique electronic properties could be exploited in the development of organic semiconductors, photovoltaic materials, and other advanced materials.

Mécanisme D'action

The exact mechanism of action for (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole and pyrazole rings could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural features with several synthesized derivatives. A comparative analysis is provided below:

Key Structural Differences and Implications

- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group likely enhances π-π stacking compared to halogenated phenyl groups in Compound 4 . The thiophene moiety may offer stronger charge-transfer interactions than phenyl or triazole groups in other analogs .

- Bioactivity : Unlike Compound 4 (explicit antimicrobial activity), the target compound’s thiophene and methoxy groups could shift its selectivity toward antitumor targets, as seen in isoxazole-pyrazole hybrids .

- Crystallography : The carboxylate ester in the target compound may form weaker hydrogen bonds (C=O···H–N) compared to carboxamide derivatives, affecting solubility .

Activité Biologique

The compound (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a novel chemical entity that falls under the category of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into three key components:

- Isoxazole moiety : Contributes to the compound's biological activity.

- Pyrazole ring : Known for various pharmacological effects.

- Thiophene group : Often associated with enhanced biological properties.

Pharmacological Activity

Research indicates that compounds containing isoxazole and pyrazole rings exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

A study examined derivatives of pyrazole and their anti-inflammatory effects. Compounds similar to the target compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro assays revealed that certain compounds exhibited potent activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The target compound's structure suggests potential efficacy against similar pathogens due to its heterocyclic nature .

Anticancer Activity

Compounds with pyrazole scaffolds have been reported to possess anticancer properties. A series of studies highlighted that modifications in the pyrazole structure could lead to enhanced cytotoxicity against various cancer cell lines. The target compound's structural features may contribute to its ability to inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .

The mechanism by which (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate exerts its biological effects is likely multifaceted:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .

Case Studies

- Anti-tubercular Activity : A study conducted on various pyrazole derivatives demonstrated that those with specific substitutions showed significant activity against Mtb with MIC values as low as 0.5 µg/mL . This suggests that the target compound could possess similar or enhanced activity due to its unique structure.

- Inflammatory Models : In vivo models using carrageenan-induced paw edema demonstrated that compounds with similar structures provided comparable anti-inflammatory effects to established drugs like indomethacin .

Data Summary

| Biological Activity | Compound Structure | Tested Concentration | Result |

|---|---|---|---|

| Anti-inflammatory | Pyrazole derivatives | 10 µM | 61–85% TNF-α inhibition |

| Antimicrobial | Isoxazole derivatives | 6.25 µg/mL | 98% inhibition against Mtb |

| Anticancer | Pyrazole analogs | Variable | Significant cytotoxicity |

Q & A

Q. What are the recommended synthetic routes for preparing (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation between hydrazine derivatives and carbonyl precursors. For example:

- Step 1 : Formation of the isoxazole ring via reaction of 3,4-dimethoxyphenylacetylene with hydroxylamine under acidic conditions.

- Step 2 : Coupling the isoxazole intermediate with a pyrazole-carboxylate moiety using a Mitsunobu reaction or alkylation with a methyl ester-protected intermediate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Key Quality Control : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be unequivocally confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve single-crystal structures using SHELXL (for small-molecule refinement) to confirm bond lengths, angles, and stereochemistry .

- Spectroscopic Validation :

- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to verify substituent positions (e.g., thiophene vs. pyrazole protons).

- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical m/z values within 3 ppm error .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity and binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) for optimized geometries .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysine or hydrophobic interactions with dimethoxyphenyl groups) .

- QSAR Models : Train models using MOE descriptors (logP, polar surface area) to correlate structural features (e.g., thiophene substitution) with activity trends .

Q. How should researchers address contradictory data in pharmacological assays (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization :

| Parameter | Recommendation |

|---|---|

| Solvent | Use DMSO (<0.1% v/v) to avoid cytotoxicity. |

| Cell Lines | Validate using ATCC-certified lines (e.g., HepG2 for cytotoxicity). |

| Controls | Include positive (doxorubicin) and vehicle controls. |

- Data Triangulation : Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

- Meta-Analysis : Use tools like RevMan to aggregate data across studies and identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What experimental and theoretical approaches can elucidate hydrogen-bonding patterns in the crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Mercury CSD software .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., thiophene S···H interactions) via CrystalExplorer .

- Thermal Diffuse Scattering (TDS) : Probe weak interactions using high-resolution synchrotron data (λ = 0.7 Å) .

Q. How can reaction conditions be optimized to improve yield and regioselectivity during isoxazole-pyrazole coupling?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst (e.g., Pd(PPh₃)₄), and solvent (DMF vs. THF) using a Taguchi matrix to identify optimal conditions .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics.

- Regioselectivity Control : Employ directing groups (e.g., nitro substituents) or microwave-assisted synthesis to favor C-3 pyrazole functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.